molecular formula C22H14ClF3N4OS B2492472 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one CAS No. 2066667-82-9

5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one

Cat. No. B2492472
CAS RN: 2066667-82-9
M. Wt: 474.89
InChI Key: BHAZCVDHNPLIBN-QGMBQPNBSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a pyridinyl group (a nitrogen-containing aromatic ring), and an imidazolone group (a five-membered ring containing two nitrogen atoms and a carbonyl group). These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl, chloro, and pyridinyl groups. For example, the trifluoromethyl group is known to be quite reactive and can participate in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Electrochemical Study of Complexes

  • Complex Synthesis : Transition metal complexes with similar compounds have been synthesized and analyzed. For instance, new complexes of NiII, CoII, and CuII with 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones were synthesized. These studies are crucial in understanding the coordination chemistry and potential applications of these complexes in various fields (Beloglazkina et al., 2005).

Bactericidal Activity Studies

  • Antimicrobial Properties : Compounds structurally related to the given chemical have shown bactericidal activity. For example, derivatives of 3,5-dihydro-imidazol-4-one were synthesized and tested for their bactericidal activity against E.Coli, B.Subtilis, and A.niger (Kaila et al., 2015).

Molecular Structure Analysis

  • Crystallographic Studies : The crystal and molecular structures of compounds related to this chemical have been determined, providing insights into their spatial arrangement and potential interactions in biological systems (Sharma et al., 2017).

Coordination Compound Synthesis

  • Ligand and Complex Formation : Studies involving the synthesis of ligands containing similar chemical frameworks and their coordination compounds with metals like CuI and CuII have been conducted. This research is significant for the development of new materials and catalysts (Majouga et al., 2009).

Future Directions

The study of complex organic molecules like this one is an active area of research in chemistry. Future work could involve synthesizing the compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

(4E)-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-(pyridin-3-ylmethylsulfanyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4OS/c23-17-9-16(22(24,25)26)11-28-19(17)15-5-3-13(4-6-15)8-18-20(31)30-21(29-18)32-12-14-2-1-7-27-10-14/h1-11H,12H2,(H,29,30,31)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAZCVDHNPLIBN-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC(=CC3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CSC2=N/C(=C/C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one

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